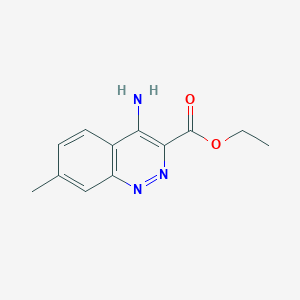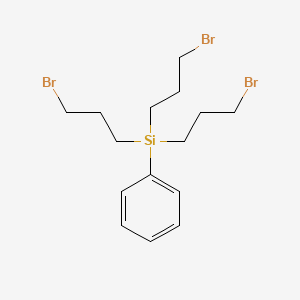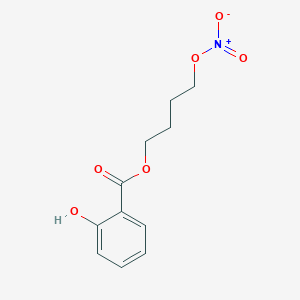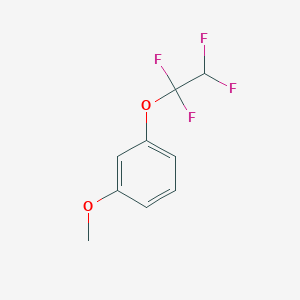![molecular formula C21H48ClNO3Si B14257652 N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride CAS No. 174300-52-8](/img/structure/B14257652.png)
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines both organic and inorganic components. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, antimicrobial treatments, and as a coupling agent in polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride typically involves the reaction of N,N-dibutylbutan-1-amine with 3-chloropropyltriethoxysilane in the presence of a suitable solvent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the ethoxy groups can be replaced by other nucleophiles such as water or alcohols.
Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: The organic amine portion of the molecule can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, and amines are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Toluene, dichloromethane, and ethanol are commonly used solvents in these reactions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Modified Surfaces: Resulting from the bonding of the compound to various substrates.
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: Acts as a coupling agent to improve the compatibility of different polymer components.
Biology and Medicine:
Antimicrobial Treatments: The quaternary ammonium structure imparts antimicrobial properties, making it useful in disinfectants and antimicrobial coatings.
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry:
Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.
Coatings: Used in coatings to improve durability and resistance to environmental factors.
作用機序
The mechanism of action of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride involves its ability to form strong covalent bonds with substrates through the silicon atom. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with surfaces. The quaternary ammonium group provides antimicrobial activity by disrupting the cell membranes of microorganisms.
類似化合物との比較
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
Uniqueness: N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is unique due to its combination of a long alkyl chain with a triethoxysilyl group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, particularly in surface modification and antimicrobial treatments.
特性
CAS番号 |
174300-52-8 |
|---|---|
分子式 |
C21H48ClNO3Si |
分子量 |
426.1 g/mol |
IUPAC名 |
tributyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C21H48NO3Si.ClH/c1-7-13-17-22(18-14-8-2,19-15-9-3)20-16-21-26(23-10-4,24-11-5)25-12-6;/h7-21H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
VLYJLGCHGIKGSK-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)


